2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a heterocyclic compound that contains both bromine and iodine atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and iodine in the molecule makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with iodine and an oxidizing agent under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions that contribute to its biological activity.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Iodophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-iodo-1,3,4-oxadiazole
Comparison: Compared to similar compounds, 2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound in various applications. The combination of bromine and iodine also allows for more diverse chemical modifications and functionalizations.
Properties
CAS No. |
1601979-37-6 |
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Molecular Formula |
C8H4BrIN2O |
Molecular Weight |
350.9 |
Purity |
95 |
Origin of Product |
United States |
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